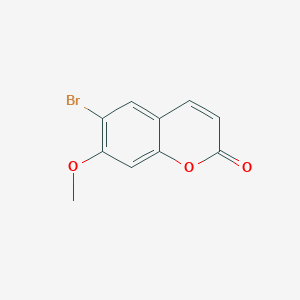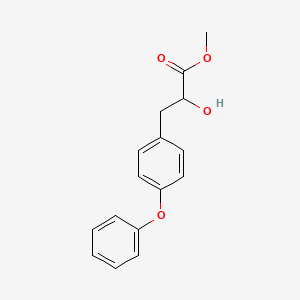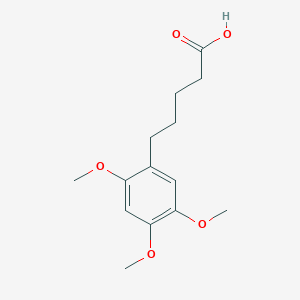
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a pentanoic acid chainThe trimethoxyphenyl group is known for its electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 2,4,5-trimethoxybenzaldehyde is reacted with a pentylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific sites on enzymes or receptors, modulating their activity. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), leading to altered cellular functions and potential therapeutic effects .
Comparación Con Compuestos Similares
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
5-(2,4,6-Trimethoxyphenyl)pentanoic Acid: A positional isomer with variations in the methoxy group positions, leading to different reactivity and applications.
Uniqueness: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is unique due to its specific arrangement of methoxy groups, which influences its chemical reactivity and biological interactions. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C14H20O5 |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
5-(2,4,5-trimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O5/c1-17-11-9-13(19-3)12(18-2)8-10(11)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
OLIWNJJZRXZTBX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCCCC(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


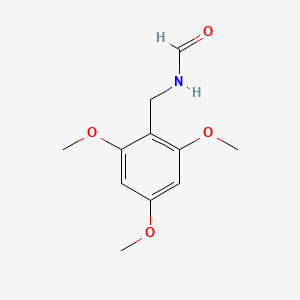
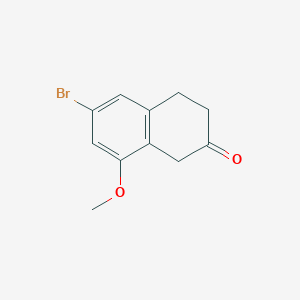

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)


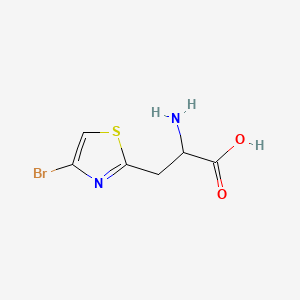
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
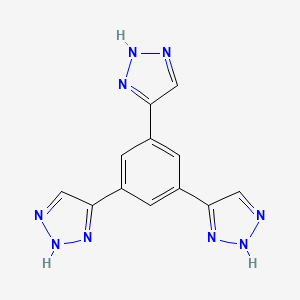
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

